Taxezopidine G

描述

Synthesis Analysis

The synthesis of taxane diterpenoids, such as Taxezopidine G, can serve as a platform for synthetic strategy development and enable new biological exploration . A unified enantiospecific approach to diverse taxane cores from the feedstock monoterpenoid (S)-carvone has been presented . The success of this approach was the use of a skeletal remodeling strategy which began with the divergent reorganization and convergent coupling of two carvone-derived fragments, facilitated by Pd-catalyzed C–C bond cleavage tactics .Molecular Structure Analysis

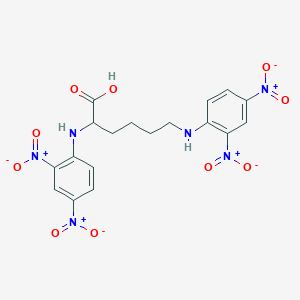

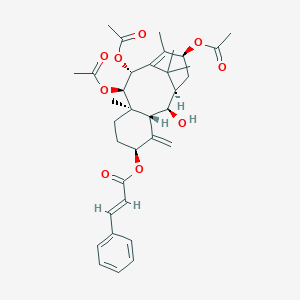

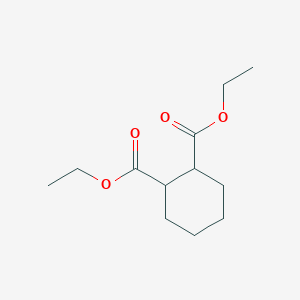

The molecular formula of Taxezopidine G is C35H44O9 . The structure of Taxezopidine G was determined based on spectroscopic data .Chemical Reactions Analysis

The synthesis of Taxezopidine G involves a series of chemical reactions. Key to the success of the approach was the use of a skeletal remodeling strategy which began with the divergent reorganization and convergent coupling of two carvone-derived fragments, facilitated by Pd-catalyzed C–C bond cleavage tactics . This coupling was followed by additional restructuring using a Sm (II)-mediated rearrangement and a bioinspired, visible-light induced, transannular [2 + 2] photocycloaddition .Physical And Chemical Properties Analysis

Taxezopidine G is a powder . It has a molecular weight of 608.72 g/mol . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

隔离和结构分析

- 从红豆杉属植物中分离:已经从红豆杉属的各种物种中鉴定和分离出了Taxezopidine G。Pirali-Hamedani等人(2006年)的研究中,从伊朗生长的红豆杉(Taxus baccata L.)的针叶和幼嫩茎中分离出了Taxezopidine G和一个相关化合物10-去乙酰基Taxezopidine G,这标志着这些化合物在该物种中的首次发现。通过光谱数据确定了这些结构(Pirali-Hamedani et al., 2006)。

药理学特性

微管去聚合抑制

研究表明,包括Taxezopidine变体在内的某些紫杉醇类化合物具有抑制Ca2+诱导的微管去聚合的能力。这种特性在癌症治疗的背景下非常重要,因为它影响细胞分裂,并有可能被用来抑制癌细胞的生长。例如,从日本红豆杉中发现的Taxezopidine对微管去聚合具有抑制作用(Shigemori et al., 1999)。

多药耐药调节

另一个重要应用是Taxezopidine变体在调节肿瘤细胞的多药耐药性方面的潜力。这在化疗的背景下尤为重要,因为药物耐药可能是一个重要障碍。已经显示,Taxezopidine G等紫杉醇类化合物影响多药耐药肿瘤细胞中化疗药物的积累,增强了它们的疗效(Kobayashi et al., 1998)。

化学合成

- 合成研究:已经进行了合成Taxezopidine变体的努力,突显了它们在药物化学中的重要性。Hu等人(2018年)的研究概述了构建Taxezopidine A和B复杂三环核心的合成方法,展示了对这些化合物进行进一步药理学探索的兴趣(Hu et al., 2018)。

安全和危害

The safety data sheet for Taxezopidine G suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It is also mentioned that the product is for research use only and not for use in patients .

属性

IUPAC Name |

[(1R,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)29(19)31(40)25-18-27(41-21(3)36)20(2)30(34(25,6)7)32(42-22(4)37)33(35)43-23(5)38/h9-15,25-27,29,31-33,40H,1,16-18H2,2-8H3/b15-14+/t25-,26-,27-,29-,31+,32+,33-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQINDQGQJLIYFL-PBRGCZQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)O)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taxezopidine G | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)

![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)